Methyl 2-bromo-6-chlorobenzoate
Overview
Description
Methyl 2-bromo-6-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 6-chlorobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination .
Another method involves the chlorination of methyl 2-bromobenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This reaction also requires reflux conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and ammonia.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is methyl 2-chloro-6-hydroxybenzoate.
Oxidation: The major product is methyl 2-bromo-6-chlorobenzoic acid.
Scientific Research Applications
Methyl 2-bromo-6-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-chlorobenzoate depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The bromine and chlorine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with the chlorine atom at position 5 instead of 6.
Methyl 2-bromo-4-chlorobenzoate: Chlorine atom at position 4.
Methyl 2-bromo-3-chlorobenzoate: Chlorine atom at position 3.
Uniqueness
Methyl 2-bromo-6-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties in chemical and biological systems. This unique substitution pattern can lead to different chemical behaviors and applications compared to its isomers .
Properties
IUPAC Name |
methyl 2-bromo-6-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZTSBNXMQBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374926 | |
Record name | methyl 2-bromo-6-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-23-3 | |
Record name | Methyl 2-bromo-6-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-bromo-6-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 685892-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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